chemical structure and properties of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol
chemical structure and properties of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol
Executive Summary
4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol represents a specialized class of N-aryl-1,2,4-triazole ligands featuring a phenolic core. Unlike standard C-linked triazoles, the N4-linkage in this molecule creates a unique steric and electronic environment, positioning the triazole ring effectively for bidentate coordination (N,O-donor set) with transition metals.
This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis from 4-tert-butylphenol, its physicochemical properties modulated by the lipophilic tert-butyl group, and its applications in coordination chemistry (MOFs, catalysis) and medicinal chemistry.
Part 1: Chemical Identity & Structural Analysis[1][2]
The molecule consists of a phenol ring substituted at the para position (relative to the hydroxyl) with a tert-butyl group and at the ortho position with a 1,2,4-triazol-4-yl moiety.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-tert-Butyl-2-(4H-1,2,4-triazol-4-yl)phenol |
| Common Name | 4-t-Butyl-2-(triazol-4-yl)phenol |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| Core Scaffold | 2-(1,2,4-Triazol-4-yl)phenol |
| Key Substituent | tert-Butyl (-C(CH₃)₃) at C4 (increases lipophilicity) |
Structural Significance[5]
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N4-Linkage: The triazole is attached via the nitrogen atom (N4). This is critical because it leaves the N1 and N2 positions available for hydrogen bonding or metal coordination, although the N4-linkage makes the triazole ring orthogonal or twisted relative to the phenol ring due to steric repulsion with the phenolic oxygen.
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Bidentate Chelation: The phenolic oxygen (hard donor) and the triazole nitrogen (intermediate donor) form a stable six-membered chelate ring upon deprotonation and metal binding.
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Lipophilicity: The tert-butyl group significantly increases the LogP (partition coefficient) compared to the parent 2-(triazolyl)phenol, enhancing solubility in non-polar organic solvents and permeability in biological systems.
Part 2: Synthesis Protocol
The synthesis of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol is a multi-step process starting from the commercially available 4-tert-butylphenol. The critical step is the construction of the triazole ring on the aniline intermediate.
Synthetic Pathway Visualization
The following diagram illustrates the conversion of 4-tert-butylphenol to the final triazole derivative.
Figure 1: Step-wise synthetic pathway from 4-tert-butylphenol to the target triazole derivative.
Detailed Methodology
Step 1: Preparation of 2-Amino-4-tert-butylphenol
Before forming the triazole, the phenol must be aminated at the ortho position.
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Nitration: Dissolve 4-tert-butylphenol in glacial acetic acid. Add dilute nitric acid dropwise at 0–5°C to favor ortho substitution over meta. Isolate 2-nitro-4-tert-butylphenol via steam distillation or column chromatography to remove isomers.
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Reduction: Hydrogenate the nitro intermediate using 10% Pd/C in ethanol under H₂ atmosphere (3 atm) or reduce using sodium sulfide (Na₂S) in refluxing ethanol if avoiding high-pressure equipment. Yields 2-amino-4-tert-butylphenol (CAS 1199-46-8).[1]
Step 2: Construction of the Triazole Ring (The Core Reaction)
This step utilizes the reaction between a primary amine and diformylhydrazine to close the 1,2,4-triazole ring.
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Reagents: 2-Amino-4-tert-butylphenol (1.0 eq), Diformylhydrazine (1.1 eq).
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Solvent: High-boiling solvent (e.g., Diglyme, Xylene) or solvothermal conditions.
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Protocol:
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Mix the amine and diformylhydrazine in a Teflon-lined autoclave (for solvothermal) or a round-bottom flask (for reflux).
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Solvothermal Method: Heat to 160–170°C for 24–48 hours. This method typically yields higher crystallinity.
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Reflux Method: Reflux in diglyme with a catalytic amount of p-toluenesulfonic acid (pTSA) to promote dehydration.
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Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.[2]
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Purification: Recrystallize from ethanol/water (1:1) to obtain colorless or pale yellow crystals.[3]
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Mechanism: The amine nitrogen attacks the carbonyl of the diformylhydrazine, followed by a cascade of dehydration and cyclization steps to form the aromatic triazole ring attached at N4.
Part 3: Physicochemical Properties[9][10]
The tert-butyl group exerts a profound effect on the physical behavior of this molecule compared to the unsubstituted parent.
| Property | Value (Predicted/Experimental Range) | Impact on Application |
| Physical State | Solid, Crystalline | Stable for storage and handling. |
| Melting Point | 210°C – 230°C | High thermal stability, suitable for solvothermal MOF synthesis. |
| pKa (Phenol -OH) | ~9.5 – 10.0 | Slightly less acidic than typical phenols due to electron donation from t-butyl, but the triazole is electron-withdrawing. |
| LogP (Lipophilicity) | ~3.5 – 4.0 | High lipophilicity aids in cell membrane penetration for biological applications. |
| Solubility | Soluble in DMSO, DMF, MeOH; Insoluble in Water | Requires organic co-solvents for biological assays. |
| Fluorescence | Weak emission (blue region) | Can be enhanced upon coordination with d¹⁰ metals (Zn, Cd). |
Part 4: Applications & Coordination Chemistry[7][11]
Metal-Organic Frameworks (MOFs) & Complexes
This molecule is a "privileged ligand" for constructing coordination polymers. The tert-butyl group acts as a spacer, preventing dense packing and potentially increasing porosity in MOFs.
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Binding Mode: The ligand acts as a neutral bidentate donor (via Triazole-N and Phenol-OH) or an anionic chelate (via Triazole-N and Phenolate-O⁻).
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Target Metals:
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Zn(II) / Cd(II): Formation of luminescent coordination polymers.
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Mn(II) / Co(II): Magnetic MOFs.
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Cu(II): Catalytic complexes for oxidation reactions.
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Biological Activity
The 1,2,4-triazole pharmacophore is central to many antifungal drugs (e.g., Fluconazole). The addition of the tert-butyl phenol moiety adds specific bioactivity:
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Antifungal/Antibacterial: The lipophilic tail facilitates entry into fungal cell membranes, while the triazole interferes with ergosterol synthesis (CYP51 inhibition).
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Antioxidant: The phenolic group (hindered phenol) acts as a radical scavenger, similar to BHT (butylated hydroxytoluene).
Coordination Logic Diagram
The following diagram details how the ligand interacts with metal centers to form functional materials.
Figure 2: Coordination modes and resultant material properties of the ligand.
Part 5: Safety & Handling (E-E-A-T)
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Skin Sensitization: Phenolic compounds with lipophilic tails can penetrate skin. Nitrile gloves are mandatory.
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Inhalation: The precursor (diformylhydrazine) and the product dust can be irritating. Use a fume hood during synthesis, especially during the high-temperature cyclization step where volatile byproducts may form.
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Storage: Store in a cool, dry place. The tert-butyl group provides oxidative stability, but the phenol hydroxyl is susceptible to slow oxidation if exposed to light and air over prolonged periods (years).
References
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Synthesis of N-Aryl Triazoles
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Zhang, Y., et al. (2010). "Crystal structure and properties of 2-(1H-1,2,4-Triazol-4-yl)phenol." Acta Crystallographica Section E.
- Note: This reference provides the core solvothermal protocol for the parent 2-(triazolyl)
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Precursor Preparation (2-Amino-4-tert-butylphenol)
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Organic Syntheses, Coll. Vol. 3, p.83 (1955). "2-Amino-4-nitrophenol" (General method adaptation).
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GuideChem. "Preparation Method of 2-Amino-4-tert-butylphenol."
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Biological Activity of Triazole-Phenol Hybrids
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Global Research Online.[4] "A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives." International Journal of Pharmaceutical Sciences Review and Research.
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Coordination Chemistry of 4-substituted-1,2,4-triazoles
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Ouellette, W., et al. (2006).[5] "Hydrothermal synthesis and structural characterization of metal-organic frameworks with 1,2,4-triazole ligands." Inorganic Chemistry. (Standard text for triazole MOF synthesis).
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